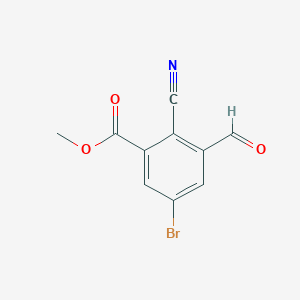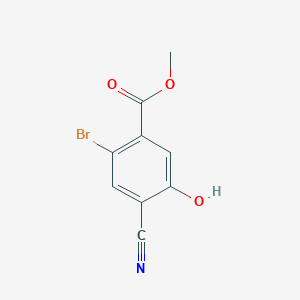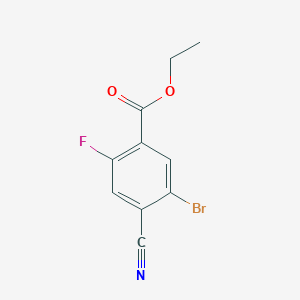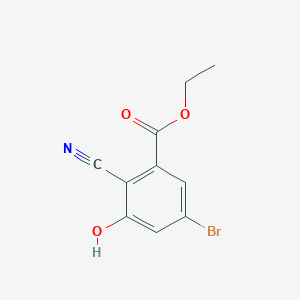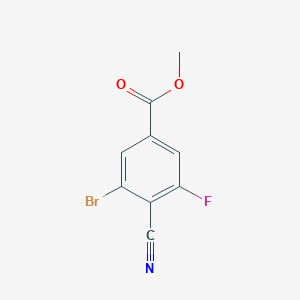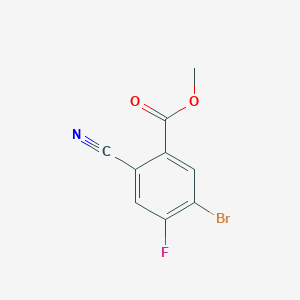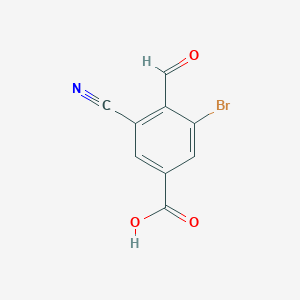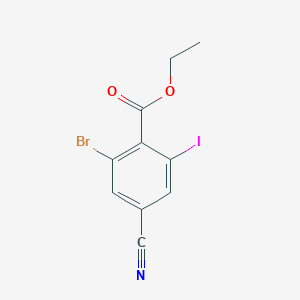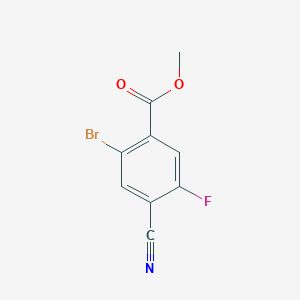
6-Bromo-3-difluoromethoxy-2-nitrotoluene
Übersicht
Beschreibung
6-Bromo-3-difluoromethoxy-2-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3. It is a brominated and fluorinated aromatic compound, characterized by the presence of a nitro group and a difluoromethoxy group attached to a toluene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The addition of a nitro group to the aromatic ring.
Each of these steps requires specific reaction conditions, such as the use of bromine or bromine-containing reagents for bromination, nitric acid for nitration, and difluoromethyl ethers for difluoromethoxylation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 6-Bromo-3-difluoromethoxy-2-aminotoluene.
Oxidation: 6-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-difluoromethoxy-2-nitrotoluene is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoromethoxy groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-difluoromethoxy-2-nitrotoluene
- 6-Bromo-2-difluoromethoxy-3-nitrotoluene
- 3-Bromo-2-nitrotoluene
Uniqueness
6-Bromo-3-difluoromethoxy-2-nitrotoluene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFDCQVSNGYRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



